Lacidipine 13C8
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Overview
Description
Lacidipine 13C8 is a deuterium-labeled version of lacidipine, a third-generation calcium channel blocker. Lacidipine is a lipophilic dihydropyridine calcium antagonist with a slow onset of activity and long duration of action. It is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacidipine can be synthesized through a multi-step process involving the reaction of t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by further reaction with ethyl-3-amino crotonate . The preparation of lacidipine 13C8 involves incorporating stable heavy isotopes of carbon into the lacidipine molecule .
Industrial Production Methods: Industrial production methods for lacidipine include the use of hot melt extrusion to create amorphous solid dispersions, which enhance the dissolution rate and stability of the compound . Another method involves the use of antisolvent sonoprecipitation to produce nanosuspensions with improved solubility and dissolution rates .
Chemical Reactions Analysis
Types of Reactions: Lacidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with calcium channels in smooth muscle cells, leading to vasodilation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of lacidipine include t-butoxy carbonyl methyl aryl phosphonium halide, o-phthalaldehyde, and ethyl-3-amino crotonate . Reaction conditions often involve controlled temperatures and the use of solvents like acetone and ethanol .
Major Products Formed: The major products formed from the reactions of lacidipine include its various analogues and derivatives, which are evaluated for their antihypertensive effects .
Scientific Research Applications
Lacidipine 13C8 has a wide range of scientific research applications. It is used in studies related to hypertension, atherosclerosis, and acute kidney injury . Additionally, it has been shown to inhibit NF-κB and Notch pathways, making it a potential candidate for the treatment of ulcerative colitis . Lacidipine also plays a protective role in endothelial senescence, oxidative stress, and inflammatory injury through the regulation of the CXCR7/P38/C/EBP-β signaling pathway .
Mechanism of Action
Lacidipine exerts its effects by blocking voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx in vascular smooth muscle cells . This inhibition reduces the contractile function of the smooth muscle, leading to vasodilation and lowered blood pressure. Lacidipine also exhibits antioxidant activity, which may contribute to its antiatherosclerotic effects .
Comparison with Similar Compounds
Lacidipine is compared with other dihydropyridine calcium channel blockers such as nifedipine, amlodipine, and felodipine. While all these compounds share a similar mechanism of action, lacidipine is unique due to its long duration of action and greater antioxidant activity . Other similar compounds include analogues of lacidipine, which have been synthesized and evaluated for their antihypertensive effects .
Properties
CAS No. |
1261432-01-2 |
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Molecular Formula |
C13[13C]3H33NO6 |
Molecular Weight |
463.5 |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
103890-78-4 (unlabelled) |
Synonyms |
3,5-diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-bis(13C)methyl-1,4-dihydro(2,3,5,6-13C4)pyridine-3,5-dicarboxylate |
tag |
Lacidipine |
Origin of Product |
United States |
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